molecular formula C14H14BrNO B1501261 2-Bromo-6-(1-phenylpropoxy)pyridine CAS No. 1146079-97-1

2-Bromo-6-(1-phenylpropoxy)pyridine

Cat. No.: B1501261
CAS No.: 1146079-97-1
M. Wt: 292.17 g/mol
InChI Key: ZTQBEAQYPXOBOB-UHFFFAOYSA-N
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Description

2-Bromo-6-(1-phenylpropoxy)pyridine is an organic compound that belongs to the class of bromopyridines. These compounds are characterized by the presence of a bromine atom attached to a pyridine ring. The compound also contains a phenyl-propoxy group, which adds to its complexity and potential reactivity.

Scientific Research Applications

2-Bromo-6-(1-phenylpropoxy)pyridine could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Exploration as a potential pharmaceutical intermediate or active compound.

    Industry: Use in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(1-phenylpropoxy)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the phenyl-propoxy group. One possible synthetic route could be:

    Bromination: Starting with 2,6-dihydroxypyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Alkylation: The brominated pyridine can then undergo alkylation with 1-phenylpropanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(1-phenylpropoxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the phenyl-propoxy group or the pyridine ring.

    Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative.

Mechanism of Action

The mechanism of action for 2-Bromo-6-(1-phenylpropoxy)pyridine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, its reactivity would be influenced by the electronic and steric properties of the bromine and phenyl-propoxy groups.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxypyridine: Similar structure but with a methoxy group instead of a phenyl-propoxy group.

    2-Bromo-6-ethoxypyridine: Similar structure but with an ethoxy group.

    2-Bromo-6-(1-phenyl-ethoxy)-pyridine: Similar structure but with a phenyl-ethoxy group.

Uniqueness

2-Bromo-6-(1-phenylpropoxy)pyridine is unique due to the presence of the phenyl-propoxy group, which can influence its reactivity and interactions compared to other bromopyridines.

Properties

IUPAC Name

2-bromo-6-(1-phenylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-2-12(11-7-4-3-5-8-11)17-14-10-6-9-13(15)16-14/h3-10,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQBEAQYPXOBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)OC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671815
Record name 2-Bromo-6-(1-phenylpropoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146079-97-1
Record name 2-Bromo-6-(1-phenylpropoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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